molecular formula C5H9FO2S B2719692 (1-Methylcyclopropyl)methanesulfonyl fluoride CAS No. 2137896-61-6

(1-Methylcyclopropyl)methanesulfonyl fluoride

Cat. No. B2719692
CAS RN: 2137896-61-6
M. Wt: 152.18
InChI Key: LQNNKIZQFLCUKJ-UHFFFAOYSA-N
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Description

“(1-Methylcyclopropyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2137896-61-6 . It has a molecular weight of 152.19 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(1-Methylcyclopropyl)methanesulfonyl fluoride” is 1S/C5H9FO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“(1-Methylcyclopropyl)methanesulfonyl fluoride” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Precursors for Organic Synthesis

(H. Shirakawa, H. Sano, 2014) demonstrated the utility of methanesulfonates in the generation of o-quinodimethanes, which are pivotal intermediates for [4+2] cycloadducts synthesis. This method showcases the role of sulfonyl fluoride derivatives in facilitating complex organic reactions under mild conditions.

Fluoride Ion Catalysis in Esterification

Ionic liquids containing methanesulfonate have been explored for esterification reactions, catalyzed by fluoride ions. (L. Brinchi, R. Germani, G. Savelli, 2003) highlights the efficient and green approach to esterification, leveraging the mild and reusable nature of ionic liquids, demonstrating the broader applicability of sulfonyl fluoride derivatives in sustainable chemistry.

Novel Synthesis Methods for Sulfonyl Fluorides

A groundbreaking electrochemical method for synthesizing sulfonyl fluorides using thiols and potassium fluoride was introduced by (G. Laudadio, A. Bartolomeu, et al., 2019). This technique highlights the environmental benefits and versatility of sulfonyl fluorides in synthesis, offering a broad substrate scope under benign conditions.

Direct Hydrofluorination

The study by (Xavier Bertrand, J. Paquin, 2019) showcases the use of methanesulfonic acid and triethylamine trihydrofluoride for hydrofluorination, presenting a metal-free, efficient approach to synthesizing tertiary fluorides. This reflects the adaptability of sulfonyl fluoride derivatives in facilitating fluorination reactions.

Eco-friendly Fluorine Introduction

(S. Bouvet, B. Pégot, et al., 2014) developed a solvent-free method for nucleophilic fluorination using 1-n-Butyl-3-methylimidazolium fluoride, emphasizing the eco-friendly aspects and efficiency of using sulfonyl fluorides in nucleophilic substitution reactions.

Fluoride-mediated Synthesis

Fluoride-mediated nucleophilic substitution has been applied for the synthesis of 5-alkyl amino- and ether-substituted pyrazoles, as discussed by (A. Shavnya, S. Sakya, et al., 2005). This illustrates the utility of sulfonyl fluoride derivatives in facilitating reactions under mild conditions, leading to moderate to high yields.

Safety and Hazards

“(1-Methylcyclopropyl)methanesulfonyl fluoride” is classified as dangerous . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1-methylcyclopropyl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2S/c1-5(2-3-5)4-9(6,7)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNNKIZQFLCUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclopropyl)methanesulfonyl fluoride

CAS RN

2137896-61-6
Record name (1-methylcyclopropyl)methanesulfonyl fluoride
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